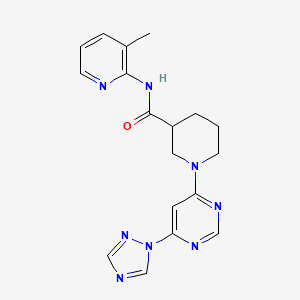
2,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide is a synthetic compound with potential applications in scientific research. This compound is also known as DB844 and is a member of the benzamide class of compounds. DB844 has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of DB844 is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. DB844 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. DB844 has also been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA synthesis.
Biochemical and physiological effects:
DB844 has been shown to have several biochemical and physiological effects. DB844 has been shown to induce apoptosis, or programmed cell death, in cancer cells. DB844 has also been shown to inhibit the expression of several genes involved in cancer cell growth and proliferation. DB844 has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DB844 has several advantages and limitations for laboratory experiments. One advantage is that it has been shown to have potent activity against cancer cells and bacteria, making it a potential candidate for drug development. However, DB844 has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for the study of DB844. One direction is the development of analogs with improved solubility and stability. Another direction is the study of the pharmacokinetics and pharmacodynamics of DB844 in vivo, to determine its potential use as a therapeutic agent. Additionally, the study of the mechanism of action of DB844 may provide insights into the development of novel cancer and antimicrobial therapies.
Synthesis Methods
DB844 can be synthesized by several methods, including the reaction of 2,4-difluorobenzoyl chloride with 2-methoxy-4-methylthiobutylamine in the presence of a base. Another method involves the reaction of 2,4-difluoro-3-nitrobenzoic acid with 2-methoxy-4-methylthiobutylamine in the presence of a reducing agent.
Scientific Research Applications
DB844 has potential applications in scientific research, particularly in the study of cancer and infectious diseases. DB844 has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. DB844 has also been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2,4-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-18-10(5-6-19-2)8-16-13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYPPFQVBYXRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)




![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555769.png)
![Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2555773.png)


![3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2555777.png)